molecular formula C11H14N2 B1499593 3-Isopropyl-1H-indol-6-amine

3-Isopropyl-1H-indol-6-amine

Cat. No.: B1499593
M. Wt: 174.24 g/mol
InChI Key: ZLQSNQUTPLKHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in various alkaloids . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Scientific Research Applications

3-Isopropyl-1H-indol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1H-indol-6-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-propan-2-yl-1H-indol-6-amine

InChI

InChI=1S/C11H14N2/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,12H2,1-2H3

InChI Key

ZLQSNQUTPLKHMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Isopropyl-1H-indol-6-ylamine (B-13) was synthesized following the general scheme above starting from 6-nitroindole and isopropyl iodide. Overall yield (17%). HPLC ret. time 2.06 min, 10-99% CH3CN, 5 min run; ESI-MS 175.2 m/z (MH+).
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